molecular formula C11H15BO2Si B3301664 3-((Trimethylsilyl)ethynyl)phenylboronic acid CAS No. 911424-44-7

3-((Trimethylsilyl)ethynyl)phenylboronic acid

Cat. No. B3301664
CAS RN: 911424-44-7
M. Wt: 218.13 g/mol
InChI Key: GUPBNLAJOQUOMJ-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)phenylboronic acid is a chemical compound with the molecular formula C9H15BO2Si and a molecular weight of 194.11 . It is used in various applications such as the preparation of a 2-phenylpyridine ligand, which is used in the synthesis of Ir (III) complex applicable in the OLEDs . It also serves as an intermediate in the preparation of biphenyl derived amino acids .


Synthesis Analysis

The synthesis of 3-((Trimethylsilyl)ethynyl)phenylboronic acid involves several steps . It can be used to prepare a 2-phenylpyridine ligand, which is used in the synthesis of Ir (III) complex applicable in the OLEDs . It can also serve as an intermediate in the preparation of biphenyl derived amino acids .


Molecular Structure Analysis

The molecular structure of 3-((Trimethylsilyl)ethynyl)phenylboronic acid is represented by the formula C9H15BO2Si . The structure includes a phenyl ring attached to a boronic acid group and a trimethylsilyl ethynyl group.


Chemical Reactions Analysis

3-((Trimethylsilyl)ethynyl)phenylboronic acid can participate in various chemical reactions. It can be used to prepare a 2-phenylpyridine ligand, which is used in the synthesis of Ir (III) complex applicable in the OLEDs . It can also serve as an intermediate in the preparation of biphenyl derived amino acids .


Physical And Chemical Properties Analysis

3-((Trimethylsilyl)ethynyl)phenylboronic acid is a solid substance . It has a molecular weight of 194.11 . The melting point is reported to be between 86-90 °C .

Safety and Hazards

Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation . It is classified as Aquatic Chronic 4, indicating that it may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

[3-(2-trimethylsilylethynyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO2Si/c1-15(2,3)8-7-10-5-4-6-11(9-10)12(13)14/h4-6,9,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPBNLAJOQUOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C#C[Si](C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Trimethylsilyl)ethynyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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